molecular formula C17H10ClNO4 B2650338 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid CAS No. 1024375-27-6

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid

Cat. No. B2650338
M. Wt: 327.72
InChI Key: UNCPASIOMRAMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid, commonly referred to as 3-DIA-4-CBA, is an organic acid that has been used in a variety of scientific and medical research applications. It is a synthetic derivative of benzoic acid, and is used as a reagent in the synthesis of a number of compounds. It has been used in the synthesis of drugs, in the production of antibodies, and in the study of enzyme kinetics. Its unique chemical structure makes it an ideal reagent for a variety of research applications.

Scientific Research Applications

Enamino Derivatives Stability

The research conducted by Malamidou-Xenikaki et al. (2008) provides insights into the stability of enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, a closely related compound. Although 1,3-dioxoindane-2-carboxylic acid itself is highly unstable, its enamino derivatives can be isolated through careful hydrolysis of their esters with 2,4-dihydroxy-1,4-naphthoquinone. Crystal structure determination of these derivatives reveals two intramolecular hydrogen bonds, offering a potential explanation for their stability. This research could imply similar stabilization mechanisms may apply to "3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid" and its derivatives, highlighting their importance in developing stable, bioactive molecules for various applications (Malamidou-Xenikaki et al., 2008).

Reactivity and Bioactivity Potential

The reactivity of N-[(2-oxoindolin-3-ylidene)-2-oxiacetyl] amino acids, explored by Kolisnyk et al. (2015), provides valuable insights into the acid-base properties of compounds containing the indole ring system. These compounds, including those structurally similar to "3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid," are shown to be weak dibasic acids. Their reactivity under reversible conditions and their acid-base properties suggest potential for bioactive applications, such as in drug design and development, where precise control over the compound's reactivity is crucial (Kolisnyk et al., 2015).

properties

IUPAC Name

4-chloro-3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-13-6-5-9(17(22)23)7-14(13)19-8-12-15(20)10-3-1-2-4-11(10)16(12)21/h1-8,20H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBRFBZFVZIKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid

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